molecular formula C12H14N2O3S B353186 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione CAS No. 1025750-20-2

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione

Cat. No.: B353186
CAS No.: 1025750-20-2
M. Wt: 266.32g/mol
InChI Key: WYAUHWABZUMAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is known for its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione typically involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazolidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyphenyl groups, which may contribute to its distinct pharmacological properties. These structural features can influence its binding affinity to molecular targets and its overall biological activity .

Properties

IUPAC Name

3-ethyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-4-6-9(17-2)7-5-8/h4-7,10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAUHWABZUMAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.